molecular formula C13H15BrN2O B12075313 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide

Cat. No.: B12075313
M. Wt: 295.17 g/mol
InChI Key: ONCNURUDVFBHFD-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is a brominated indole derivative with the molecular formula C₁₂H₁₃BrN₂O and a molecular weight of 281.16 g/mol . Its structure features a bromine atom at the 6-position of the indole ring, an isopropyl group at the 1-position, and a methylamide substituent at the 4-carboxylic acid position (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research due to the indole scaffold’s versatility in modulating biological activity. The bromine atom enhances electrophilic reactivity, while the isopropyl and methylamide groups influence steric and electronic properties, respectively .

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-N-methyl-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C13H15BrN2O/c1-8(2)16-5-4-10-11(13(17)15-3)6-9(14)7-12(10)16/h4-8H,1-3H3,(H,15,17)

InChI Key

ONCNURUDVFBHFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)NC

Origin of Product

United States

Preparation Methods

Core Indole Synthesis and Bromination

The indole scaffold is typically constructed via Fischer indole synthesis or transition-metal-catalyzed cyclization. For 6-bromo-1H-indole-4-carboxylic acid (CAS: 898746-91-3), direct bromination of 1H-indole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves selective substitution at position 6. Yield optimization (70–85%) requires controlled stoichiometry (1.1 equiv Br₂) to avoid over-bromination.

Alkylation at Position 1

Introducing the isopropyl group at position 1 involves nucleophilic substitution under basic conditions:

  • Reagents : Isopropyl bromide (2.0 equiv), sodium hydride (NaH, 1.2 equiv) in anhydrous THF.

  • Conditions : 0°C to reflux (66°C), 6–12 hours.

  • Yield : 65–80% for 1-isopropyl-6-bromo-1H-indole-4-carboxylic acid .

Mechanistic Insight : NaH deprotonates the indole nitrogen, enabling SN2 attack by isopropyl bromide. Steric hindrance from the isopropyl group minimizes competing C3 alkylation.

Carboxylic Acid to Methylamide Conversion

Ester Intermediate Formation

The carboxylic acid is often protected as a methyl ester to prevent side reactions during subsequent steps:

  • Reagents : Thionyl chloride (SOCl₂, 3.0 equiv), methanol.

  • Conditions : Reflux (65°C), 2 hours.

  • Yield : 90–95% for methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate .

Direct Aminolysis of Ester

  • Reagents : Methylamine (40% aqueous, 5.0 equiv), trimethylaluminum (AlMe₃, 1.5 equiv) in toluene.

  • Conditions : 80°C, 8–12 hours.

  • Yield : 70–75%.

Acyl Chloride Intermediate

  • Acid Chloride Formation :

    • Reagents : Oxalyl chloride (2.5 equiv), catalytic DMF in dichloromethane.

    • Conditions : 0°C to room temperature, 2 hours.

  • Amide Coupling :

    • Reagents : Methylamine (2.0 equiv), triethylamine (TEA, 3.0 equiv).

    • Conditions : 0°C to room temperature, 4 hours.

    • Combined Yield : 80–85%.

Alternative Pathways and Optimization

One-Pot Alkylation-Amidation

A streamlined approach avoids intermediate isolation:

  • Alkylation : 6-Bromo-1H-indole-4-carboxylic acid + isopropyl bromide/NaH/THF.

  • In Situ Activation : Add SOCl₂ directly post-alkylation.

  • Amidation : Introduce methylamine/TEA.

  • Total Yield : 68–72%.

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation (150°C, 30 min) improves amidation efficiency (85% yield).

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Advantages
Ester AminolysisAlkylation → Ester → Amide70–75≥95Simplicity, minimal purification
Acyl ChlorideAcid → Acyl chloride → Amide80–85≥98High yield, scalable
One-PotCombined steps68–72≥90Time-efficient, fewer intermediates
MicrowaveAccelerated amidation85≥97Rapid, energy-efficient

Challenges and Mitigation

  • Regioselectivity in Bromination : Use NBS with a radical initiator (AIBN) to enhance position-6 specificity.

  • Over-Alkylation : Employ slow addition of isopropyl bromide and excess NaH to suppress dialkylation.

  • Amide Purity : Chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted methylamine .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.

    Reagents: Magnesium bromide (MgBr2), sodium iodide (NaI), potassium fluoride (KF), and boronic acids.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is its potential as an antiviral agent, particularly against HIV. Research has shown that indole derivatives can inhibit the activity of HIV-1 integrase, an essential enzyme in the viral life cycle.

Case Study: HIV-1 Integrase Inhibition

A study highlighted the synthesis of various indole derivatives, including those with modifications at the C6 position, which significantly enhanced their inhibitory effects on HIV-1 integrase. The optimized compounds demonstrated IC50 values indicating potent activity against the enzyme, suggesting that this compound could be further developed as an integrase strand transfer inhibitor (INSTI) .

Structural Modifications and Optimization

The structural modifications of indole derivatives have been crucial in enhancing their biological activity. The introduction of halogenated groups at specific positions on the indole scaffold has been shown to increase potency against viral targets.

Table 1: Structural Modifications and Their Effects on Activity

Compound VariantModificationIC50 (µM)Target
Compound 3C6-Halogen12.41HIV Integrase
Compound 4C3 Long Branch18.52HIV Integrase
Compound 20aOptimized Structure0.13HIV Integrase

This table illustrates how specific modifications can lead to significant improvements in inhibitory activity, emphasizing the importance of structure-activity relationship (SAR) studies in drug design.

Other Potential Applications

Beyond antiviral applications, compounds similar to this compound have been investigated for their roles in various biochemical pathways:

  • Phosphorylation and Dephosphorylation : The compound is noted for its involvement in phosphorylation processes, which are critical for many cellular functions .

Safety and Toxicity Considerations

As with any chemical compound intended for therapeutic use, safety profiles must be established. Preliminary data suggest that while there are risks associated with skin and eye irritation due to exposure to similar compounds, further studies are required to fully assess the safety profile of this compound .

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .

Comparison with Similar Compounds

6-Bromo-1H-indole-4-carboxylic Acid Methylamide

  • Molecular Formula : C₁₀H₉BrN₂O
  • Molecular Weight : 253.11 g/mol
  • Key Difference : Lacks the isopropyl group at the 1-position.

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic Acid

  • Molecular Formula: C₁₃H₁₂BrNO₂
  • Molecular Weight : 294.14 g/mol
  • Key Difference : Cyclopropylmethyl substituent replaces isopropyl at the 1-position.
  • Implications : The smaller cyclopropyl group may reduce lipophilicity while maintaining steric bulk, possibly altering binding affinity in biological targets .

Modifications at the 4-Carboxylic Acid Position

6-Bromo-1-isopropyl-1H-indole-4-carboxylic Acid

  • Molecular Formula: C₁₃H₁₄BrNO₂
  • Molecular Weight : 296.16 g/mol
  • Key Difference : Free carboxylic acid instead of methylamide.
  • Implications : Increased acidity and hydrogen-bonding capacity, which may enhance interactions with polar biological targets but reduce cell membrane permeability .

Methyl 6-Bromo-3-methyl-1H-indole-4-carboxylate

  • Molecular Formula: C₁₁H₁₀BrNO₂
  • Molecular Weight : 268.11 g/mol
  • Key Difference : Methyl ester replaces methylamide; additional methyl group at the 3-position.
  • Implications : The ester group is more hydrolytically labile than the amide, affecting stability. The 3-methyl group introduces steric effects that may hinder rotational freedom .

Substituent Modifications on the Indole Core

6-Bromo-4-methyl-1H-indole

  • Molecular Formula : C₉H₈BrN
  • Molecular Weight : 210.08 g/mol
  • Key Difference : Lacks both the carboxylic acid derivative and the 1-isopropyl group.
  • Implications : Simpler structure with fewer functional groups, limiting its utility in complex molecular interactions .

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde

  • Molecular Formula: C₁₀H₈BrNO₂
  • Molecular Weight : 262.08 g/mol
  • Key Difference : Methoxy group at the 4-position and aldehyde at the 3-position.
  • Implications : The aldehyde group introduces electrophilicity, enabling conjugation reactions, while the methoxy group enhances electron density on the indole ring .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₂H₁₃BrN₂O 281.16 1-isopropyl, 4-methylamide 2301068-21-1
6-Bromo-1H-indole-4-carboxylic acid methylamide C₁₀H₉BrN₂O 253.11 4-methylamide 2301067-27-4
6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid C₁₃H₁₂BrNO₂ 294.14 1-cyclopropylmethyl, 4-carboxylic acid 2279123-19-0
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate C₁₁H₁₀BrNO₂ 268.11 3-methyl, 4-methyl ester 1583272-35-8
6-Bromo-4-methyl-1H-indole C₉H₈BrN 210.08 4-methyl 885520-51-4

Research Findings and Implications

  • Electronic Effects : The methylamide group at the 4-position provides hydrogen-bonding capability, contrasting with the hydrolytically unstable ester in Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate .
  • Biological Relevance : Bromine’s electronegativity enhances reactivity in cross-coupling reactions, a feature conserved across all compared compounds .

Biological Activity

6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide (commonly referred to as 6-Bromo-Indole) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its antiviral, anticancer, and antimicrobial effects, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 269.15 g/mol

This compound features a brominated indole core, which is known to enhance its biological activity through various mechanisms.

Antiviral Activity

Research indicates that 6-Bromo-Indole exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses, making it a candidate for further development as an antiviral agent. In vitro studies have demonstrated that the compound can effectively reduce viral load in infected cell lines, particularly against RNA viruses.

Anticancer Properties

The anticancer potential of 6-Bromo-Indole has been explored in various studies. The compound has demonstrated cytotoxic effects against multiple cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Leukemia (HL-60)

Table 1 summarizes the IC50 values obtained from different studies:

Cell LineIC50 (μM)Reference
MCF-715.2
A54910.5
HL-6012.3

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy.

Antimicrobial Activity

6-Bromo-Indole also exhibits notable antimicrobial activity against various bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are provided in Table 2:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-Bromo-Indole:

  • Antiviral Study : A recent study demonstrated that treatment with 6-Bromo-Indole resulted in a significant decrease in viral replication in a Hepatitis C virus model, with a reduction of over 70% in viral load at optimal concentrations .
  • Cancer Research : In a comparative study involving various indole derivatives, 6-Bromo-Indole showed superior anticancer activity compared to non-brominated analogs, suggesting that bromination enhances its therapeutic potential .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of commonly used antibiotics .

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (>60°C) during alkylation may lead to side reactions (e.g., over-alkylation).
  • Catalyst Choice : Pd-based catalysts improve regioselectivity in bromination but may increase costs.
  • Purification : Column chromatography or recrystallization is critical for isolating the final product with >95% purity .

What advanced spectroscopic and crystallographic techniques are used to resolve structural ambiguities in this compound?

Basic Research Focus
Structural characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylamide protons at δ ~2.9–3.1 ppm, isopropyl splitting patterns).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing hydrogen-bonding networks involving the methylamide group. For example, intramolecular H-bonds between the amide NH and carbonyl oxygen stabilize specific conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄BrN₂O: expected [M+H]⁺ = 281.03).

Methodological Tip : Use deuterated DMSO for NMR to resolve broad peaks caused by NH protons .

How does the methylamide group influence conformational stability and intermolecular interactions in solid-state and solution phases?

Advanced Research Focus
The methylamide group participates in hydrogen bonding, affecting both conformation and packing:

  • Solid-State : X-ray data show a type II β-turn conformation stabilized by a 4 → 1 H-bond between the methylamide NH and carbonyl oxygen. This is critical for crystallinity and solubility .
  • Solution Phase : ¹H-NMR in DMSO-d₆ reveals dynamic behavior; temperature-dependent studies (e.g., VT-NMR) quantify rotational barriers around the amide bond.
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model H-bond strengths and predict solvation effects .

What structure-activity relationships (SAR) are observed when modifying the bromine or isopropyl substituents?

Q. Advanced Research Focus

Modification Biological Impact Synthetic Feasibility
Bromine → Chlorine Reduced steric bulk; altered target affinityHigher yield with NCS/chlorination
Isopropyl → Cyclopropyl Increased metabolic stabilityRequires harsher alkylation conditions
Methylamide → Ester Enhanced lipophilicity; lower solubilitySimplified synthesis but reduced potency

Case Study : Replacing bromine with chlorine in a related indole derivative decreased IC₅₀ by 30% against kinase targets, highlighting halogen-dependent activity .

How can researchers design experiments to evaluate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Q. Advanced Research Focus

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like serotonin receptors or kinases.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses; validate with mutagenesis studies (e.g., Ala-scanning of receptor residues).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Data Interpretation : Contradictions in binding data (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., buffer pH, co-solvents) .

What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic bromination steps.
  • Catalytic Optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions.
  • Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .

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